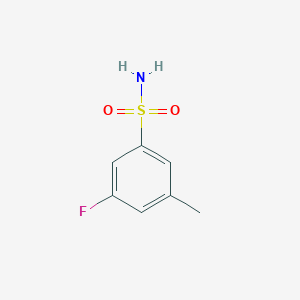
3-Fluoro-5-methylbenzene-1-sulfonamide
Overview
Description
3-Fluoro-5-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It has a molecular weight of 189.21 . The compound is solid at room temperature and should be stored in a dry place .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8FNO2S . The InChI code for the compound is 1S/C7H8FNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.21 . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Inhibition of Tumor-associated Carbonic Anhydrase IX
Research on halogenated sulfonamides, including compounds structurally related to 3-Fluoro-5-methylbenzene-1-sulfonamide, has shown significant inhibition of carbonic anhydrase IX, a tumor-associated enzyme. This inhibition suggests potential applications in designing antitumor agents. Detailed inhibition studies have revealed leads for potent and selective inhibitors with potential therapeutic applications (Ilies et al., 2003).
Antimicrobial and Antifungal Applications
Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate structurally related to the compound of interest, have demonstrated good to potent antimicrobial and antifungal activities. This indicates their potential use in developing new antimicrobial agents (Janakiramudu et al., 2017).
Synthesis and Molecular Docking Studies
A study on sulfonamides incorporating fluorine and triazine moieties, related to the structural framework of this compound, has demonstrated their effectiveness as inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. This suggests their utility in designing antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).
Drug Design and Cancer Research
A novel approach in antitumor drug design uses sulfonamide as the parent compound, synthesizing derivatives containing 5-fluorouracil and nitrogen mustard. These compounds exhibit high antitumor activity with low toxicity, highlighting their potential as effective cancer treatments (Huang et al., 2001).
Carbonic Anhydrase Inhibition for Medical Applications
Chromone containing sulfonamides, synthesized via microwave-assisted protocols, have shown excellent bovine carbonic anhydrase inhibitory activities. This emphasizes their potential in medical applications targeting carbonic anhydrase enzymes (al-Rashida et al., 2011).
Mechanism of Action
While the specific mechanism of action for 3-Fluoro-5-methylbenzene-1-sulfonamide is not available, sulfonamides as a class of drugs are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Future Directions
While specific future directions for 3-Fluoro-5-methylbenzene-1-sulfonamide are not available, sulfonamides as a class of compounds continue to be of interest in the development of new drugs . Their broad spectrum of pharmacological activities makes them valuable in treating a variety of conditions .
properties
IUPAC Name |
3-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMZIARFLDIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285022 | |
| Record name | Benzenesulfonamide, 3-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-42-8 | |
| Record name | Benzenesulfonamide, 3-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



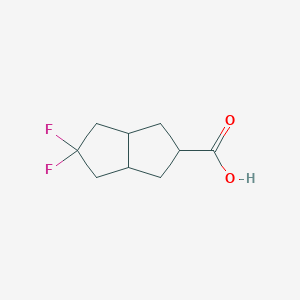
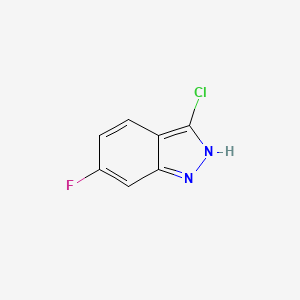

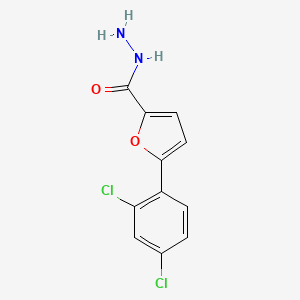
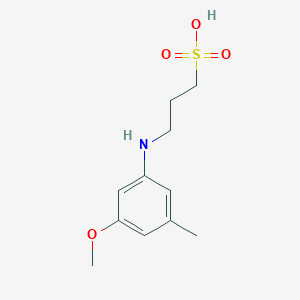


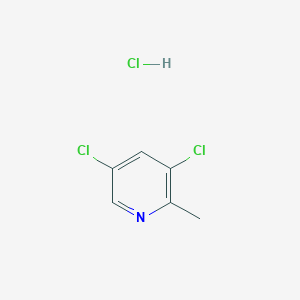
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)
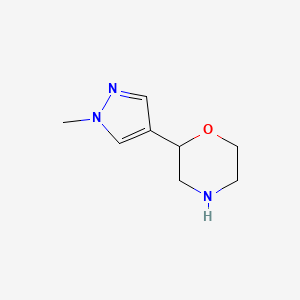

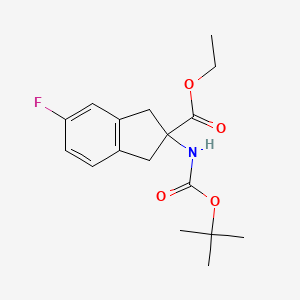
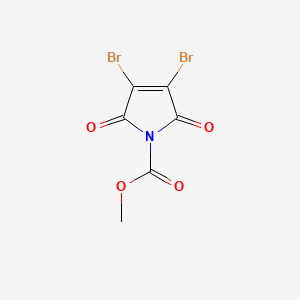
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)